molecular formula C10H13N3O4 B1654854 4-(6-methoxy-3-nitropyridin-2-yl)morpholine CAS No. 281223-80-1

4-(6-methoxy-3-nitropyridin-2-yl)morpholine

Cat. No. B1654854
Key on ui cas rn: 281223-80-1
M. Wt: 239.23 g/mol
InChI Key: OYCROQMNSSQIHF-UHFFFAOYSA-N
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Patent
US06916345B2

Procedure details

5 g (0.0265 mol) of the product 2-chloro-3-nitro-6-methoxypyridine, 50 ml of ethanol and 4.62 ml (0.053 mol) of morpholine were placed in a fully equipped round-bottomed flask.
[Compound]
Name
product
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
4.62 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]([N+:8]([O-:10])=[O:9])=[CH:6][CH:5]=[C:4]([O:11][CH3:12])[N:3]=1.[NH:13]1[CH2:18][CH2:17][O:16][CH2:15][CH2:14]1>C(O)C>[CH3:12][O:11][C:4]1[N:3]=[C:2]([N:13]2[CH2:18][CH2:17][O:16][CH2:15][CH2:14]2)[C:7]([N+:8]([O-:10])=[O:9])=[CH:6][CH:5]=1

Inputs

Step One
Name
product
Quantity
5 g
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC(=CC=C1[N+](=O)[O-])OC
Step Three
Name
Quantity
4.62 mL
Type
reactant
Smiles
N1CCOCC1
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
COC1=CC=C(C(=N1)N1CCOCC1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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